13-Dihydrocarminomycinone
説明
13-Dihydrocarminomycinone is a derivative within the anthracycline class of compounds, closely associated with Carminomycin, a known antitumor antibiotic. According to Daicel Pharma Standards , the compound is classified as a Carminomycin impurity and is characterized by the molecular formula C₂₆H₂₉NO₁₀ and a molecular weight of 515.52 g/mol. It exists as a dark brown gummy material, soluble in methanol, and is stored at 2–8°C. Its IUPAC name highlights structural features, including a hydroxyethyl group, multiple hydroxyls, and a tetrahydrotetracene backbone. The compound’s role in biosynthesis or therapeutic applications remains under investigation, though its enzymatic reactivity suggests significance as an intermediate (see §3).
特性
CAS番号 |
62152-30-1 |
|---|---|
分子式 |
C20H18O8 |
分子量 |
386.4 g/mol |
IUPAC名 |
(7S,9S)-4,6,7,9,11-pentahydroxy-9-[(1S)-1-hydroxyethyl]-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H18O8/c1-7(21)20(28)5-9-13(11(23)6-20)19(27)15-14(17(9)25)16(24)8-3-2-4-10(22)12(8)18(15)26/h2-4,7,11,21-23,25,27-28H,5-6H2,1H3/t7-,11-,20-/m0/s1 |
InChIキー |
KDJVINVDTSBKRU-KVZSADQJSA-N |
SMILES |
CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O)O |
異性体SMILES |
C[C@@H]([C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O)O |
正規SMILES |
CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O)O |
他のCAS番号 |
62152-30-1 |
同義語 |
13-dihydrocarminomycinone 13-dihydrocarubicinone |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Differences
13-Dihydrocarminomycinone is closely related to Carminomycin, Carminomycinone, and Daunomycin derivatives. Key distinctions include:
Notes:
- Structural Modifications: The "dihydro" designation in 13-Dihydrocarminomycinone implies hydrogenation at position 13, likely reducing a ketone to an alcohol, altering reactivity compared to Carminomycinone .
- Enzymatic Reactivity: In methyltransferase assays, 13-Dihydrocarminomycinone serves as a substrate, leading to 13-dihydrodaunomycin (DHD), whereas Carminomycinone yields daunomycin (DAU). This indicates that hydrogenation at C13 shifts methylation outcomes .
Research Findings
Electrophoresis and Methyltransferase Activity
In a 1993 study by the Society for General Microbiology, 13-Dihydrocarminomycinone was used as a substrate alongside Carminomycin, Carminomycinone, and 13-Dihydrocarminomycin in methyltransferase assays . Key results include:
- Product Differentiation: 13-Dihydrocarminomycinone produced 13-dihydrodaunomycin (DHD), while Carminomycinone generated daunomycin (DAU). This highlights the critical role of C13 hydrogenation in directing methylation sites.
- Reactivity Hierarchy: Substrate conversion efficiency followed the order: Carminomycinone > 13-Dihydrocarminomycinone, suggesting steric or electronic effects from the dihydro modification impede enzymatic processing.
Data Tables
Comparative Physicochemical Properties
| Property | 13-Dihydrocarminomycinone | Carminomycin (inferred) | Daunomycin |
|---|---|---|---|
| Molecular Formula | C₂₆H₂₉NO₁₀ | C₂₆H₂₇NO₁₀ (assumed) | C₂₇H₂₉NO₁₀ |
| Molecular Weight | 515.52 | ~513.49 (calculated) | 527.52 |
| Solubility | Methanol | Methanol | Water |
| Key Modification | C13 hydrogenation | C13 ketone | Amino sugar moiety |
| Biological Role | Intermediate | Antitumor agent | Clinical chemotherapeutic |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
